![molecular formula C16H19NO2 B13477891 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is an organic compound that features a naphthalene ring attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid typically involves the reaction of naphthalene derivatives with amino acid precursors. One common method includes the condensation of naphthalene-1-carbaldehyde with an amino acid ester, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the amino group can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the amino acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Shares the naphthalene ring but lacks the amino acid moiety.
2-Amino-2-(naphthalen-1-yl)acetic acid: Similar structure but with a different amino acid derivative.
Naphthalene-1-methylamine: Contains the naphthalene ring and an amino group but lacks the carboxylic acid functionality.
Uniqueness
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is unique due to the combination of the naphthalene ring and the amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15(16(18)19)17-11-13-9-5-8-12-7-3-4-10-14(12)13/h3-5,7-10,15,17H,2,6,11H2,1H3,(H,18,19) |
InChI Key |
LLILTEIXGBAZSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


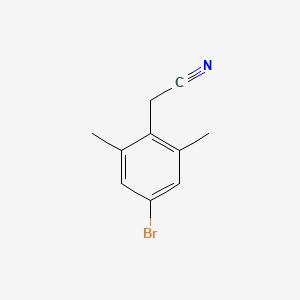
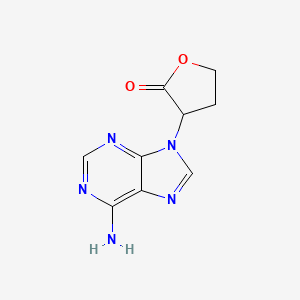
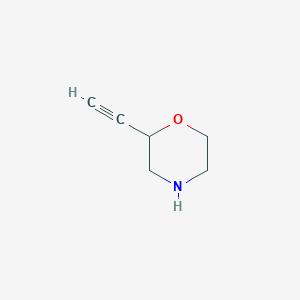
![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
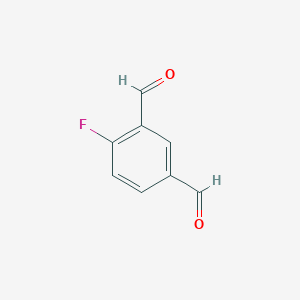
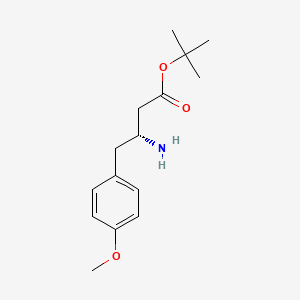
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
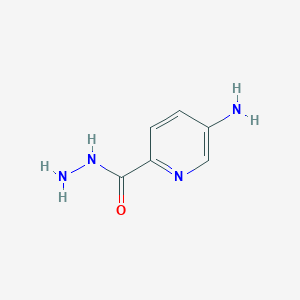
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
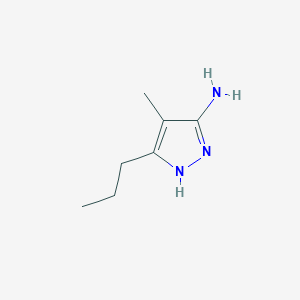
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)

![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
